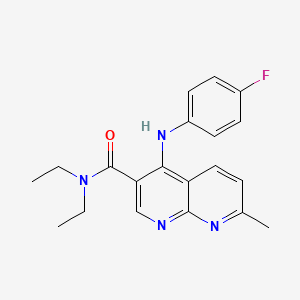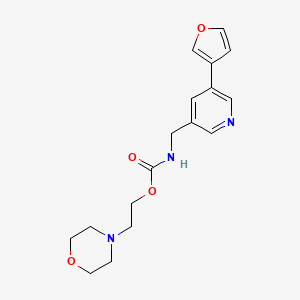
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, also known as Mocetinostat, is a potent histone deacetylase (HDAC) inhibitor that has been widely studied for its potential therapeutic applications in various diseases. In
Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the one , have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Epoxy Resins
Furan derivatives have been used in the synthesis of epoxy resins . These resins are produced in high volumes in industry for a wide range of applications . The furan derivatives are obtained from natural cellulose and hemicellulose feedstocks .
Replacement for Phthalic Moieties
Furan derivatives can replace phthalic moieties in polyethylene terephthalate . This is part of a larger effort to produce more sustainable polymers .
Cytotoxic Effects
Some furan derivatives have shown different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer treatment .
Synthesis of Novel Antibacterial Agents
Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines . The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as aralkylamines , have been found to interact with a variety of receptors, indicating a potential for diverse biological activity.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium . The downstream effects of this reaction would depend on the specific context in which it occurs.
Result of Action
Similar compounds have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of “2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate” would depend on its interaction with its targets.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions . Additionally, the stability of similar compounds, such as organoboranes, can be affected by air and moisture .
properties
IUPAC Name |
2-morpholin-4-ylethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-17(24-8-4-20-2-6-22-7-3-20)19-11-14-9-16(12-18-10-14)15-1-5-23-13-15/h1,5,9-10,12-13H,2-4,6-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUIAMGDNTZAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)
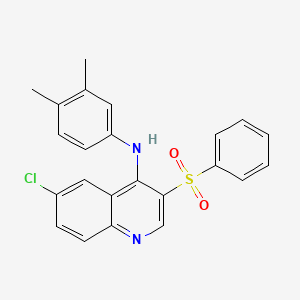
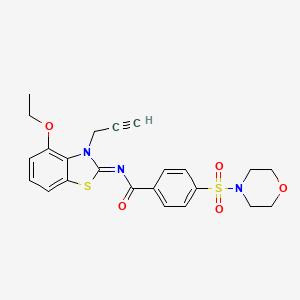
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
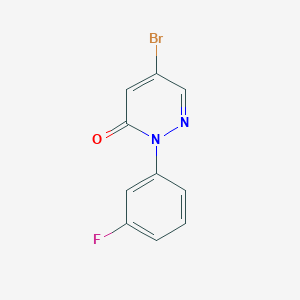
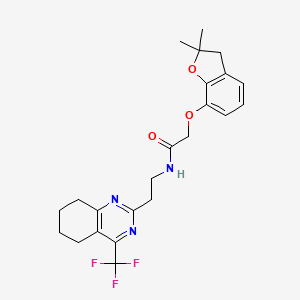
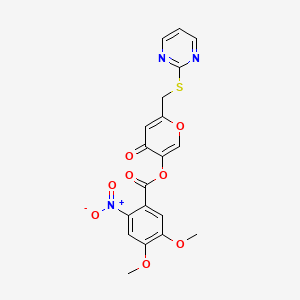
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
